Tryglysin A
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Overview
Description
Tryglysin A is a novel ribosomally synthesized and posttranslationally modified peptide (RiPP) that was discovered in Streptococcus mutans. It is characterized by an unusual linkage involving tryptophan, glycine, and lysine amino acids. This compound is part of a new class of RiPP natural products and exhibits potent antibacterial properties, specifically inhibiting the growth of other streptococci .
Preparation Methods
Tryglysin A can be prepared through both isolation from natural sources and synthetic routes. The natural production involves the quorum-sensing system in Streptococcus mutans, which regulates a specialized biosynthetic operon featuring a radical-S-adenosyl-L-methionine (RaS) enzyme . Synthetic preparation methods have also been developed, allowing for the generation of this compound in laboratory settings .
Chemical Reactions Analysis
Tryglysin A undergoes various chemical reactions, including oxidation and reduction. The compound’s unique structure allows it to participate in specific reactions that are not common among other peptides. Common reagents and conditions used in these reactions include radical-S-adenosyl-L-methionine enzymes and specific peptide synthesis techniques . Major products formed from these reactions include modified peptides with enhanced antibacterial properties .
Scientific Research Applications
Tryglysin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying RiPP biosynthesis and posttranslational modifications. In biology, it is used to investigate quorum sensing and interspecies competition among oral bacteria. In medicine, this compound’s potent antibacterial properties make it a promising candidate for developing new antibiotics targeting streptococcal infections.
Mechanism of Action
The mechanism of action of tryglysin A involves its interaction with specific molecular targets in bacterial cells. It is produced by Streptococcus mutans in its oral niche, where it inhibits the growth of competing streptococcal species. The compound’s unique structure allows it to disrupt bacterial cell processes, leading to growth inhibition . The molecular pathways involved in its action are still under investigation, but it is believed to involve the disruption of quorum sensing and other regulatory mechanisms in bacteria .
Comparison with Similar Compounds
Tryglysin A is unique among similar compounds due to its specific amino acid linkage and potent antibacterial properties. Similar compounds include other RiPPs and bacteriocins produced by various bacterial species. this compound’s unique structure and mechanism of action set it apart from these compounds. Other similar compounds include tryglysin B, which is also produced by Streptococcus mutans and exhibits similar antibacterial properties .
Properties
Molecular Formula |
C37H54N12O10 |
---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C37H54N12O10/c1-19(2)31(40)36(57)47-26(13-29(39)51)34(55)49-28(17-50)35(56)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(53)43-16-30(52)45-24(9-5-6-10-38)33(54)48-27(37(58)59)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,50H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,51)(H,41,44)(H,43,53)(H,45,52)(H,46,56)(H,47,57)(H,48,54)(H,49,55)(H,58,59)/t24-,25-,26-,27-,28-,31-/m0/s1 |
InChI Key |
WZOBOAWAHPIIQL-POOCDACNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
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